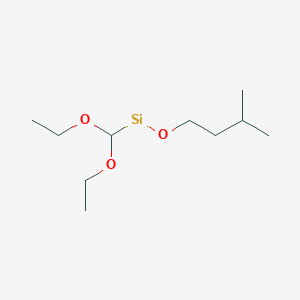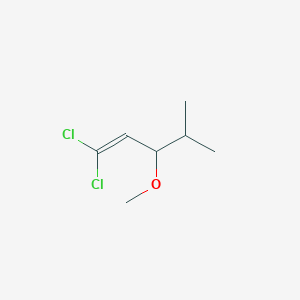
1,1-Dichloro-3-methoxy-4-methylpent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-3-methoxy-4-methylpent-1-ene is an organic compound characterized by the presence of chlorine, methoxy, and methyl groups attached to a pentene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-methoxy-4-methylpent-1-ene typically involves the chlorination of 3-methoxy-4-methylpent-1-ene. This reaction can be carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 1,1-positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-3-methoxy-4-methylpent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), ammonia (NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Hydroxylated, alkoxylated, or aminated derivatives
Aplicaciones Científicas De Investigación
1,1-Dichloro-3-methoxy-4-methylpent-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-3-methoxy-4-methylpent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of chlorine atoms, which can participate in various chemical reactions. The methoxy and methyl groups also influence the compound’s chemical behavior and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dichloro-3-methoxy-4-methylpentane
- 1,1-Dichloro-3-methoxy-4-methylbut-1-ene
- 1,1-Dichloro-3-methoxy-4-methylhex-1-ene
Uniqueness
1,1-Dichloro-3-methoxy-4-methylpent-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methoxy groups on the same molecule allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
65696-61-9 |
|---|---|
Fórmula molecular |
C7H12Cl2O |
Peso molecular |
183.07 g/mol |
Nombre IUPAC |
1,1-dichloro-3-methoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C7H12Cl2O/c1-5(2)6(10-3)4-7(8)9/h4-6H,1-3H3 |
Clave InChI |
CCIPLGYRESZDQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C=C(Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


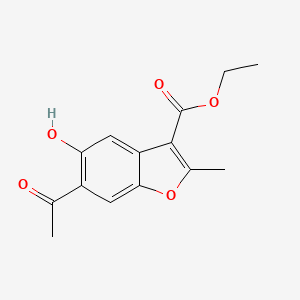
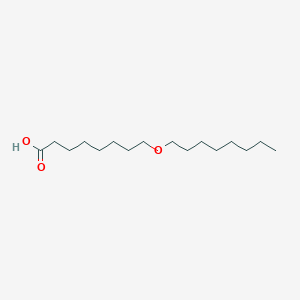
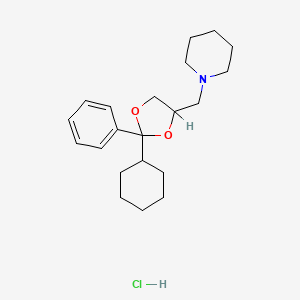
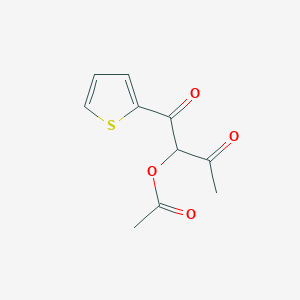

![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
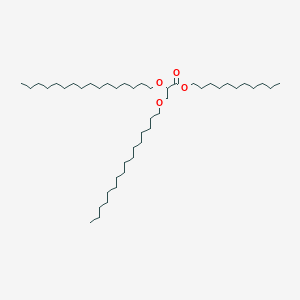
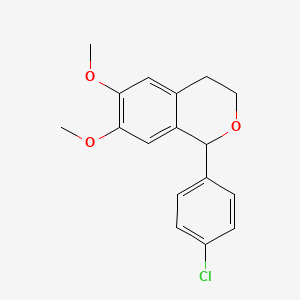
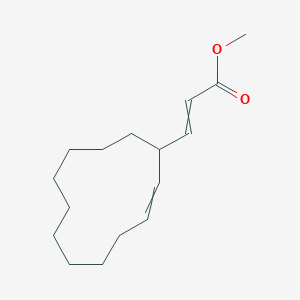
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
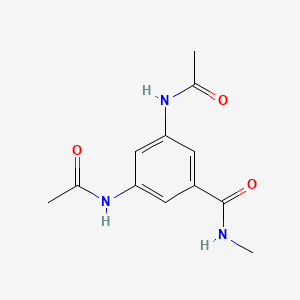
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)

